molecular formula C21H27NO B8588562 alpha-Phenyl-1-(3-phenylpropyl)-4-piperidinemethanol

alpha-Phenyl-1-(3-phenylpropyl)-4-piperidinemethanol

Cat. No. B8588562
M. Wt: 309.4 g/mol
InChI Key: CTDVLAJTGZQELM-UHFFFAOYSA-N
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Patent
US05169096

Procedure details

To a stirred solution of phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride (6.8 g, 0.02 mol) in absolute ethanol (120 ml) was added sodium methoxide (1.08 g, 0.04 mol) followed by sodium borohydride (1.51 g, 0.04 mol). The reaction mixture was stirred for 72 h and then concentrated at reduced pressure to a solid residue. This material was stirred with aqueous 10% NaOH for 1 h and then extracted with toluene (2×50 ml). The extracts were washed with water and then saturated NaCl solution. The toluene solution was dried over MgSO4, filtered and concentrated to a colorless oil. This material was dissolved in dry Et2O (50 ml) and treated with a solution of HCl (0.02 mol) in CH3OH/EtOAc (1:4, 12.5 ml). The resultant precipitate was dissolved in water, basified using 10% aqueous NaOH and extracted into toluene. The toluene solution was washed with saturated aqueous NaCl dried over MgSO4, filtered and concentrated to a solid. This material was flash chromatographed on a 2.5×6.0 inch silica gel column, and eluted with CH3OH/CH2Cl2 (1:9). The resultant fractions (7-9) eventually solidified and were recrystallized from acetone to give alpha-phenyl-1-(3-phenylpropyl)-4-piperidinemethanol, mp 87°-88° C.
Name
phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
CH3OH EtOAc
Quantity
12.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:12][CH2:11]2)=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+].[BH4-].[Na+].Cl.[OH-].[Na+]>C(O)C.CO.CCOC(C)=O.O>[C:2]1([CH:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:12][CH2:11]2)[OH:9])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3,4.5,7.8,10.11|

Inputs

Step One
Name
phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride
Quantity
6.8 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C(=O)C1CCN(CC1)CCCC1=CC=CC=C1
Name
sodium methoxide
Quantity
1.08 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
Cl
Name
CH3OH EtOAc
Quantity
12.5 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Step Four
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to a solid residue
STIRRING
Type
STIRRING
Details
This material was stirred with aqueous 10% NaOH for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×50 ml)
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in dry Et2O (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into toluene
WASH
Type
WASH
Details
The toluene solution was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
chromatographed on a 2.5×6.0 inch silica gel column
WASH
Type
WASH
Details
eluted with CH3OH/CH2Cl2 (1:9)
CUSTOM
Type
CUSTOM
Details
were recrystallized from acetone

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C1CCN(CC1)CCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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